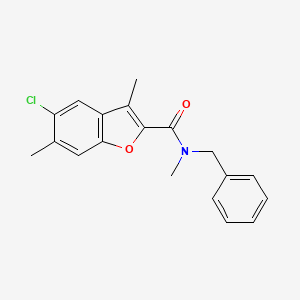
1-(4-Bromophenyl)sulfonyl-3-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-bromo-N-[(phenylamino)thioxomethyl]- is a complex organic compound with the molecular formula C19H15BrN2O2S. This compound is known for its unique chemical structure, which includes a benzenesulfonamide core substituted with a bromine atom and a phenylamino-thioxomethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-bromo-N-[(phenylamino)thioxomethyl]- typically involves multiple steps. One common method starts with the preparation of a chloroacetamide derivative, which undergoes intramolecular cyclization rearrangement when treated with ammonium . This process results in the formation of the benzenesulfonamide derivative containing a thiazol-4-one scaffold .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-bromo-N-[(phenylamino)thioxomethyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: Intramolecular cyclization can occur, leading to the formation of cyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include ammonium for cyclization, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can produce compounds with altered oxidation states .
Scientific Research Applications
Benzenesulfonamide, 4-bromo-N-[(phenylamino)thioxomethyl]- has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer and antimicrobial agent by inhibiting carbonic anhydrase IX, an enzyme overexpressed in many solid tumors.
Material Science: Its unique chemical structure makes it a candidate for developing new materials with specific properties.
Biological Studies: The compound’s ability to inhibit enzymes and interfere with bacterial growth makes it valuable for studying biological processes and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4-bromo-N-[(phenylamino)thioxomethyl]- involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors and plays a role in regulating pH and cell proliferation. By inhibiting CA IX, the compound can disrupt tumor cell metabolism and induce apoptosis (programmed cell death) . Additionally, the compound’s structure allows it to interact with other molecular targets, further enhancing its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide Derivatives: Other benzenesulfonamide derivatives with different substituents have been studied for their biological activities.
Thiazol-4-one Compounds:
Uniqueness
What sets benzenesulfonamide, 4-bromo-N-[(phenylamino)thioxomethyl]- apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to selectively inhibit CA IX over other carbonic anhydrase isozymes highlights its potential as a targeted therapeutic agent .
Properties
CAS No. |
42113-68-8 |
|---|---|
Molecular Formula |
C13H11BrN2O2S2 |
Molecular Weight |
371.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)sulfonyl-3-phenylthiourea |
InChI |
InChI=1S/C13H11BrN2O2S2/c14-10-6-8-12(9-7-10)20(17,18)16-13(19)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,19) |
InChI Key |
WZYSPCWTCGUVAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NS(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[3-(4-Chlorophenyl)-1-phenylpyrazol-4-yl]methylene}-4-thioxo-1,3-thiazolidi n-2-one](/img/structure/B12134394.png)
![5-(4-bromophenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12134401.png)
![2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12134412.png)
![2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(4-butylphenyl)acetamide](/img/structure/B12134413.png)
![3-(pyridin-2-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B12134420.png)
![2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acet amide](/img/structure/B12134426.png)

![4-[2-(4-Prop-2-enyl-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide](/img/structure/B12134434.png)
![(5Z)-2-[(3-bromophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12134439.png)
![N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B12134449.png)

![3-(2,4-Dichlorophenyl)-5-[(3-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12134463.png)

![N-[4-(benzyloxy)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12134489.png)
